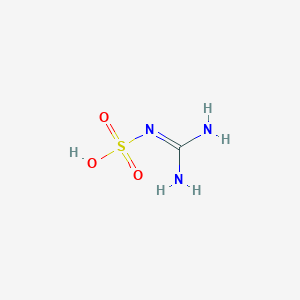
Sulphoguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulphoguanidine, also known as sulfaguanidine, is a sulfonamide antimicrobial compound. It is a guanidine derivative of sulfanilamide and is primarily used in veterinary medicine. This compound is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .
準備方法
Sulphoguanidine can be synthesized through various methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :
- Preparation of guanidine nitrate by adding ammonium nitrate and dicyandiamide, followed by heating and passing ammonia.
- Preparation of chlorosulfonic acid by reacting concentrated sulphuric acid with hydrogen chloride gas.
- Reaction of acetanilide with chlorosulfonic acid to form N-acetylsulfanilyl chloride.
- Dissolution of guanidine nitrate in water and reaction with N-acetylsulfanilyl chloride, maintaining pH with liquid caustic soda.
- Cooling the solution to precipitate this compound, followed by filtration and drying.
Another method involves the microwave-enhanced synthesis of this compound using cyanamide and sulphonamide in the presence of acidic alumina or montmorillonite clays .
化学反応の分析
Sulphoguanidine undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield sulfanilamide and guanidine derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Sulphoguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in treating bacterial infections, particularly in the gastrointestinal tract.
Industry: Utilized in the production of veterinary medicines and other pharmaceutical products
作用機序
Sulphoguanidine exerts its antimicrobial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid, thereby disrupting bacterial growth and replication. The molecular targets include enzymes involved in folic acid synthesis, such as dihydropteroate synthase .
類似化合物との比較
Sulphoguanidine is similar to other sulfonamide compounds, such as:
Sulfanilamide: The parent compound of this compound, used as an antimicrobial agent.
Sulfathiazole: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections .
特性
分子式 |
CH5N3O3S |
|---|---|
分子量 |
139.14 g/mol |
IUPAC名 |
diaminomethylidenesulfamic acid |
InChI |
InChI=1S/CH5N3O3S/c2-1(3)4-8(5,6)7/h(H4,2,3,4)(H,5,6,7) |
InChIキー |
KTFWVPPPATXYEG-UHFFFAOYSA-N |
正規SMILES |
C(=NS(=O)(=O)O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



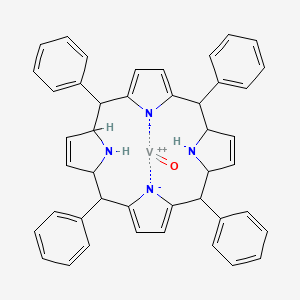
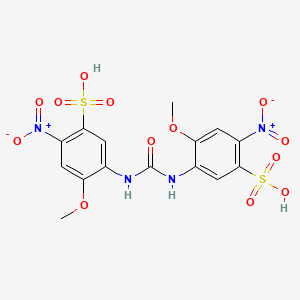
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
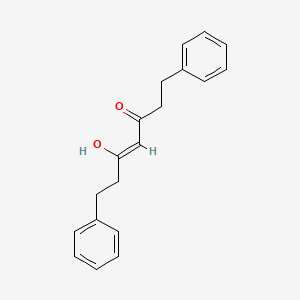
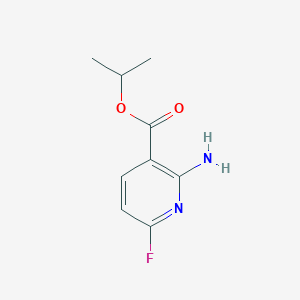
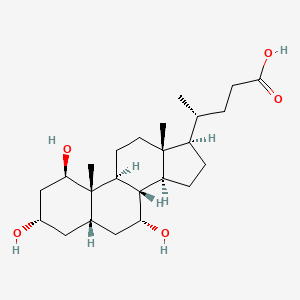
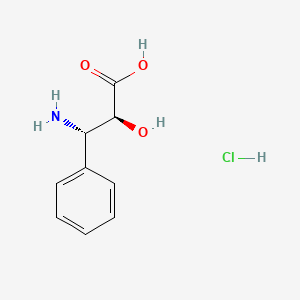
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
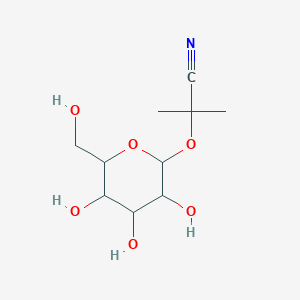
![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)
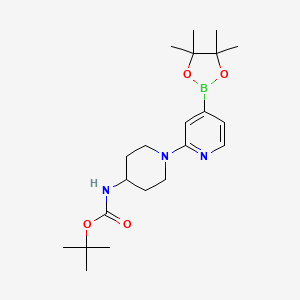
![(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide](/img/structure/B13405607.png)
